N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound "N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" falls within the category of methanesulfonamide derivatives, which are known for their significant biological activities and applications in medicinal chemistry. The structural uniqueness of this compound, derived from the incorporation of thiophenyl and tosyl groups into a dihydro-pyrazolyl backbone, suggests potential for unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives, similar to the compound , typically involves multi-step reactions including the formation of 1,5-diarylpyrazole precursors followed by functionalization with methanesulfonamide groups. Kumar Singh et al. (2004) described the effect of the methanesulfonamide group on the COX-2 inhibitory activity, suggesting a method for introducing sulfonamide functionalities into aromatic compounds for enhanced biological activity (Singh et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves determining the coordination geometry around the central atom and how substituents like the methanesulfonamide group affect the overall structure. Studies on complexes, such as those reported by Antiñolo et al. (1998), help elucidate the structural configurations that can influence the chemical reactivity and stability of such compounds (Antiñolo et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of methanesulfonamide derivatives, including the target compound, can be influenced by the presence of the methanesulfonamide group. This group is known for its electron-withdrawing properties, which can affect the nucleophilicity of adjacent aromatic rings, thus influencing various chemical reactions. The synthesis and reactivity of bis(pyrazol-1-yl)methanes, as explored by Tang et al. (2002), provide insights into how different substituents on the methine carbon affect the formation of heterobimetallic complexes, indicating the versatility of these frameworks in chemical synthesis (Tang et al., 2002).
Scientific Research Applications
Interaction and Molecular Behavior Studies
The interaction of compounds structurally related to N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide with other molecules has been a subject of research. A study investigated the effects of temperature and concentration on interactions involving quinoxaline derivatives in aqueous solutions, which may provide insights into the behavior of similar compounds (Raphael et al., 2015).
Structural and Antidepressant Activity
Compounds with structural similarities to this compound have been synthesized and evaluated for their antidepressant activity. The study showed that certain scaffolds possessing specific structural features exhibited promising antidepressant activity, highlighting the potential therapeutic applications of these compounds (Mathew et al., 2014).
Supramolecular Assembly and Crystal Structures
The crystal structures and supramolecular assembly of nimesulidetriazole derivatives, which share structural elements with this compound, have been studied. This research provides valuable insights into the nature of intermolecular interactions and the assembly of these compounds, contributing to the understanding of their structural properties (Dey et al., 2015).
Opto-electronic Applications
Novel heterocyclic compounds related to this compound have been synthesized and characterized for their potential opto-electronic applications. These materials exhibited promising properties, including blue and green emission, making them suitable for use in opto-electronic devices (Ramkumar & Kannan, 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZADYCQSPLYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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